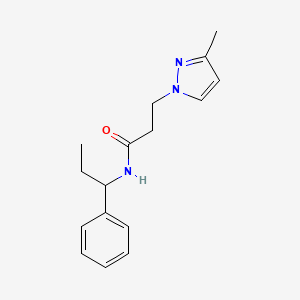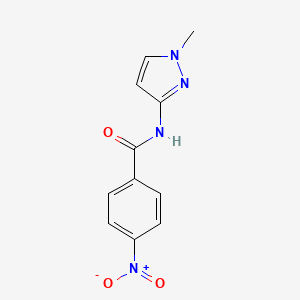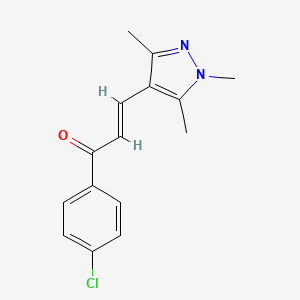
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanamide moiety linked to a phenylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide typically involves the following steps:
Formation of 3-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine hydrate with 3-methyl-2-butanone under acidic conditions.
N-alkylation: The 3-methyl-1H-pyrazole is then alkylated with 1-bromo-3-chloropropane to form 3-(3-chloropropyl)-3-methyl-1H-pyrazole.
Amidation: The final step involves the reaction of 3-(3-chloropropyl)-3-methyl-1H-pyrazole with 1-phenylpropylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole ring.
科学研究应用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrazole derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
相似化合物的比较
Similar Compounds
3-(1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide: Lacks the methyl group on the pyrazole ring.
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)propanamide: Has an ethyl group instead of a propyl group on the phenyl ring.
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)butanamide: Contains a butanamide moiety instead of a propanamide moiety.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is unique due to the specific combination of its structural features, including the methyl-substituted pyrazole ring and the phenylpropyl-propanamide linkage. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H21N3O |
|---|---|
分子量 |
271.36 g/mol |
IUPAC 名称 |
3-(3-methylpyrazol-1-yl)-N-(1-phenylpropyl)propanamide |
InChI |
InChI=1S/C16H21N3O/c1-3-15(14-7-5-4-6-8-14)17-16(20)10-12-19-11-9-13(2)18-19/h4-9,11,15H,3,10,12H2,1-2H3,(H,17,20) |
InChI 键 |
UDLKXNKTQCJMKP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCN2C=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10948423.png)
![2-(4-bromothiophen-2-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10948424.png)
![1-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-3-propan-2-ylthiourea](/img/structure/B10948425.png)
![2-{[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-[3-(dimethylamino)propyl]hydrazinecarbothioamide](/img/structure/B10948433.png)
![1-benzyl-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10948435.png)
![2-[2-(Difluoromethoxy)phenyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10948439.png)


![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxamide](/img/structure/B10948453.png)
![4,5-dibromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10948468.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(4-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10948474.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10948480.png)
![N-[3-methoxy-5-(1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B10948484.png)
![2-(4-chlorophenoxy)-2-methyl-N'-[(E)-(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10948491.png)
